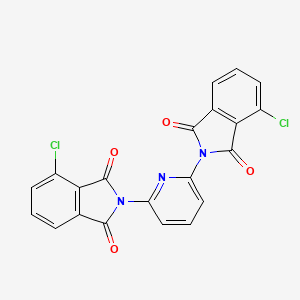
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione), also known as PDI-2, is a synthetic compound that has gained significant attention in the field of materials chemistry and biomedical research due to its unique properties. PDI-2 is a highly conjugated molecule with a rigid structure, making it an excellent candidate for various applications, including organic electronics, photovoltaics, and biomedical imaging.
作用機序
The mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is not well understood. However, studies have shown that 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) can interact with biological molecules such as proteins and DNA, suggesting that it may have potential applications in drug discovery and delivery.
Biochemical and Physiological Effects:
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. However, more studies are needed to fully understand the biochemical and physiological effects of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione).
実験室実験の利点と制限
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively expensive compared to other fluorescent probes and may not be suitable for large-scale applications.
将来の方向性
There are several future directions for the research and development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione). One potential direction is the synthesis of novel 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) derivatives with improved properties, such as higher fluorescence quantum yields and better solubility in water. Another direction is the development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)-based materials for biomedical applications, such as drug delivery and imaging. Finally, more studies are needed to fully understand the mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) and its potential applications in drug discovery and development.
合成法
The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) involves the reaction of 2,6-dichloropyridine with phthalic anhydride in the presence of a catalyst, followed by a cyclization reaction to form the final product. The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively straightforward and can be easily scaled up for industrial applications.
科学的研究の応用
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. In the field of organic electronics, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a building block for the synthesis of novel materials with improved properties.
In biomedical research, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as a fluorescent probe for imaging applications. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is highly fluorescent and has excellent photostability, making it an ideal candidate for in vivo imaging. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
特性
IUPAC Name |
4-chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9Cl2N3O4/c22-12-6-1-4-10-16(12)20(29)25(18(10)27)14-8-3-9-15(24-14)26-19(28)11-5-2-7-13(23)17(11)21(26)30/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKDPCCBQQODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)
![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![2,5-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6121163.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6121178.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B6121185.png)
![S-(4-hydroxy-6-methyl-2-pyrimidinyl) 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanethioate](/img/structure/B6121194.png)

![N-(2-isopropoxyethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121209.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)